Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core substituted with a methyl group at position 3, a carbonyl group at position 4, and a thioether-linked furan-2-carboxylate ester moiety. This structural architecture places it within the broader class of pyrimidine derivatives, which are extensively studied for their pharmacological and material science applications .
Properties
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-16-12(17)11-9(5-6-21-11)15-14(16)22-7-8-3-4-10(20-8)13(18)19-2/h3-4H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXULLHJCXUFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC3=CC=C(O3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors The furan-2-carboxylate moiety is then introduced through esterification reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The furan-2-carboxylate group may also contribute to the compound’s overall activity by enhancing its binding affinity to the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its thieno[3,2-d]pyrimidine core, distinguishing it from analogs like thiazolo[3,2-a]pyrimidines (e.g., the compound in ) and 1,2,3,4-tetrahydropyrimidines (). Key structural differences include:
- Core Heterocycle: Thieno[3,2-d]pyrimidine (sulfur-containing fused ring) vs. thiazolo[3,2-a]pyrimidine (sulfur-nitrogen fused ring) or simple tetrahydropyrimidine rings.
- The thioether-linked furan-2-carboxylate ester introduces both lipophilic (furan) and polar (ester) characteristics, contrasting with phenyl or trimethoxybenzylidene groups in other analogs ().
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Crystal Packing and Hydrogen Bonding: The thieno[3,2-d]pyrimidine core likely adopts a puckered conformation similar to thiazolo[3,2-a]pyrimidines, where the central pyrimidine ring in ’s compound exhibits a "flattened boat" conformation with a dihedral angle of 80.94° between fused rings . Such conformational flexibility may influence solubility and crystal packing. Intermolecular interactions (e.g., C–H···O hydrogen bonds in ) are critical for stability; the furan-2-carboxylate ester in the target compound may participate in similar interactions.
Solubility and Lipophilicity :
- The methyl and furan groups enhance lipophilicity compared to polar analogs like 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidines (). However, the ester group introduces moderate polarity, balancing solubility in organic-aqueous systems.
Biological Activity
Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a synthetic compound that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of anti-infective and anti-inflammatory therapies. This article explores the biological activity of this specific compound, summarizing key findings from recent research.
Chemical Structure and Properties
The compound has a complex structure characterized by a furan ring and a thienopyrimidine moiety. The molecular formula is , and it exhibits properties typical of heterocyclic compounds.
| Property | Value |
|---|---|
| Molecular Weight | 320.37 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 280 °C |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways and disrupt cellular processes in pathogens. Thienopyrimidine derivatives are known to target various enzymes involved in nucleic acid synthesis and cellular metabolism.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, a study demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum with IC50 values ranging from 1.46 to 5.74 μM depending on the substituent groups present on the thienopyrimidine structure . Such findings suggest that this compound could potentially possess similar or enhanced activity due to its unique structural features.
Anti-inflammatory Activity
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory effects. A study focused on novel thienopyrimidines reported promising anti-inflammatory activity through inhibition of pro-inflammatory cytokines . The specific mechanisms involved include modulation of signaling pathways that regulate inflammation.
Study on Antiplasmodial Activity
In a comprehensive screening of various thienopyrimidine compounds for antiplasmodial activity, it was found that modifications at specific positions significantly influenced potency. For example, the introduction of methyl groups at certain positions resulted in varying degrees of activity against P. falciparum . This highlights the importance of structural optimization in enhancing biological efficacy.
Study on Cytotoxicity
Another study evaluated the cytotoxicity of thienopyrimidine derivatives in vitro and found that while some compounds exhibited low toxicity (LD50 > 88 mg/kg), others showed significant cytotoxic effects at higher concentrations . This indicates that while exploring therapeutic applications, careful consideration must be given to the balance between efficacy and safety.
Q & A
Q. What synthetic methodologies are optimal for preparing Methyl 5-(((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step condensation reactions. A typical approach involves refluxing precursors in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst, followed by recrystallization from ethyl acetate or ethanol (yields ~78–95%) . Key factors affecting yield include:
- Reaction time : Extended reflux durations (8–10 hours) ensure complete cyclization of the thieno-pyrimidine core .
- Catalyst selection : Sodium acetate facilitates proton transfer during heterocycle formation .
- Purification : Slow evaporation of ethyl acetate/ethanol (3:2) mixtures yields high-purity crystals for structural validation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H NMR resolves substituent effects on the furan and thieno-pyrimidine moieties. For example, methylene protons adjacent to sulfur atoms exhibit deshielding (~δ 4.2–4.5 ppm) .
- X-ray crystallography : Single-crystal studies reveal puckering in the thieno-pyrimidine ring (deviation ~0.224 Å from planarity) and dihedral angles (~80.94°) between fused rings, critical for understanding steric interactions .
Advanced Research Questions
Q. How do steric and electronic properties of the thieno-pyrimidine core influence pharmacological activity?
The thieno-pyrimidine scaffold’s conformation impacts binding to biological targets. For example:
- Puckering : A flattened boat conformation in the pyrimidine ring enhances planar interactions with enzymes (e.g., kinases) .
- Substituent effects : Electron-withdrawing groups (e.g., carboxylates) improve solubility and hydrogen-bonding potential, while methyl groups at C3 reduce rotational freedom, stabilizing bioactive conformations .
Q. What strategies resolve contradictions in melting point or solubility data across studies?
Discrepancies often arise from polymorphic forms or solvate formation. Methodological solutions include:
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
SAR studies on related pyrimidine derivatives suggest:
- Thioether linkage : The –S–CH2– group between furan and pyrimidine enhances metabolic stability compared to ether linkages .
- Furan substitution : Electron-rich furans (e.g., 5-carboxylates) improve binding to hydrophobic pockets in target proteins .
Methodological Challenges and Solutions
Q. How can researchers optimize crystallization conditions for X-ray studies?
- Solvent selection : Ethyl acetate/ethanol (3:2) mixtures produce well-diffracting crystals by slow evaporation .
- Temperature control : Crystallization at 293 K minimizes thermal disorder, improving resolution (R factor ~0.048) .
Q. What computational methods validate experimental conformational data?
- Density Functional Theory (DFT) : Compares calculated vs. observed bond lengths and angles (mean Δ(C–C) = 0.002 Å) .
- Molecular docking : Predicts binding modes by aligning the compound’s puckered pyrimidine ring with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
